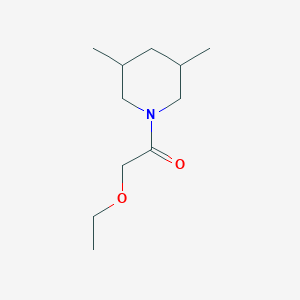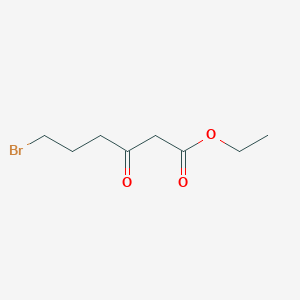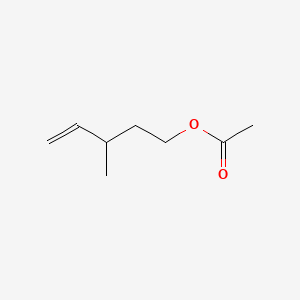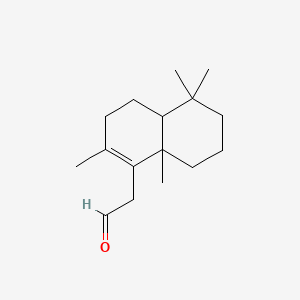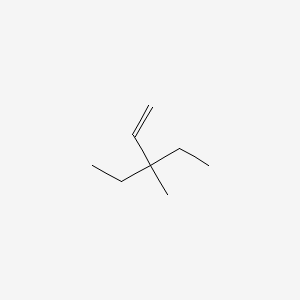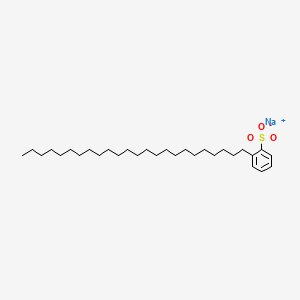
Sodium tetracosylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetracosylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and household applications. This compound is typically found as a white or pale yellow solid and is known for its excellent emulsifying, dispersing, and wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tetracosylbenzenesulfonate is synthesized through the sulfonation of tetracosylbenzene. The process involves the reaction of tetracosylbenzene with sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid) to form tetracosylbenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in continuous reactors where tetracosylbenzene is reacted with sulfur trioxide gas. The resulting sulfonic acid is then neutralized in a separate reactor with a sodium hydroxide solution. The final product is purified and dried to obtain this compound in its solid form.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tetracosylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst or nucleophiles in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonyl compounds.
Substitution: Formation of substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium tetracosylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Utilized in drug formulations to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium tetracosylbenzenesulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the compound has a hydrophobic tail that interacts with non-polar substances and a hydrophilic head that interacts with water. This dual nature enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Sodium tetracosylbenzenesulfonate can be compared with other sulfonates such as sodium dodecylbenzenesulfonate and sodium tetradecyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and dispersing capabilities. Similar compounds include:
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Sodium tetradecyl sulfate: Used in pharmaceuticals and cosmetics as a wetting agent and emulsifier.
Eigenschaften
Molekularformel |
C30H53NaO3S |
|---|---|
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
sodium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/C30H54O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
MPIBCHJSJHJLRX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13792540.png)
![3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoic acid](/img/structure/B13792547.png)
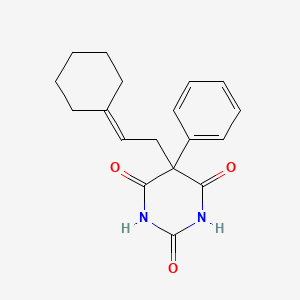

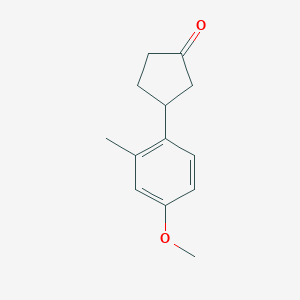
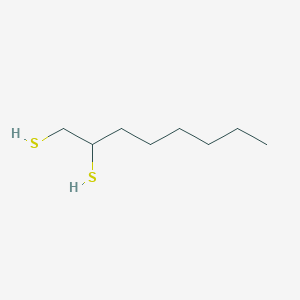
![N-[[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]propan-2-amine](/img/structure/B13792578.png)
